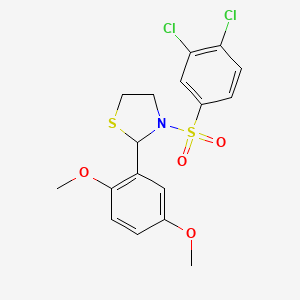

![molecular formula C9H13BrF2 B3007563 6-(Bromomethyl)-2,2-difluorospiro[2.5]octane CAS No. 2247105-60-6](/img/structure/B3007563.png)

6-(Bromomethyl)-2,2-difluorospiro[2.5]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-(Bromomethyl)-2,2-difluorospiro[2.5]octane" is a multifunctional building block in organic synthesis. It is characterized by the presence of a spirocyclic structure, which is a bicyclic system where two rings are joined by one common atom. The difluoromethyl group and the bromomethyl group attached to the spirocyclic core add to the versatility of this compound, allowing for various chemical transformations.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been demonstrated in several studies. For instance, the bromoepoxide used as a chiral building block in the synthesis of optically active pheromones showcases the utility of bromine-containing precursors for constructing complex spirocyclic frameworks . Similarly, a methodology for constructing a 6,6-difluorospiro[3.3]heptane scaffold, which is related to the compound , has been developed, indicating the potential for creating difluorinated spirocyclic compounds through a convergent synthesis strategy .

Molecular Structure Analysis

While the specific molecular structure analysis of "6-(Bromomethyl)-2,2-difluorospiro[2.5]octane" is not directly reported, the structural analysis of similar compounds, such as the X-ray analysis of a dicyanocyclopropane derivative, provides insight into the three-dimensional conformation of spirocyclic compounds . These analyses are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Spirocyclic compounds are known to participate in various chemical reactions. For example, a tetracarbonitrile derivative of a spiro[2.5]octane compound has been shown to react with alcohols and ketoximes to form heterocyclic compounds . This indicates that "6-(Bromomethyl)-2,2-difluorospiro[2.5]octane" could also undergo reactions with nucleophiles due to the presence of the bromomethyl group, which is a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their rigid structures and the substituents attached to them. The presence of difluoro and bromomethyl groups in "6-(Bromomethyl)-2,2-difluorospiro[2.5]octane" suggests that it would have unique properties such as high reactivity due to the bromine atom and increased lipophilicity due to the fluorine atoms. These properties are important for the application of such compounds in medicinal chemistry and materials science.

Scientific Research Applications

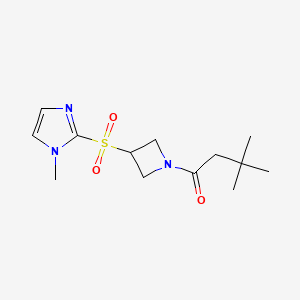

Synthesis and Heterocyclic Compound Formation

6-(Bromomethyl)-2,2-difluorospiro[2.5]octane and related compounds have been utilized in the synthesis of various heterocyclic compounds. For instance, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, a related compound, reacts with alcohols and ketoximes to form dihydrofurans and tetrahydro-4h-chromenes, highlighting its role in creating complex organic structures (Kayukova et al., 1998).

Corrosion Inhibition

Spirocyclopropane derivatives, similar to 6-(Bromomethyl)-2,2-difluorospiro[2.5]octane, have been studied for their potential in protecting metals against corrosion. In a study, compounds like 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione demonstrated effective corrosion inhibition properties for mild steel in acidic environments, which is significant for industrial applications (Chafiq et al., 2020).

Cyclisation and Organic Synthesis

The compound has been involved in cyclisation reactions, an important process in organic synthesis. For example, the reduction of 5-(bromomethyl)cycloheptene and similar compounds has been used to produce bicyclic structures like bicyclo[3.2.1]octane, highlighting the compound's role in synthesizing complex organic molecules (Maccorquodale & Walton, 1989).

Metal-Organic Frameworks and Selective Separation

In the field of materials science, similar difluorospiro compounds have been used in creating metal-organic frameworks. These frameworks have shown promise in selectively separating hexane isomers, which is crucial for applications like improving the research octane number of gasoline (Lv et al., 2018).

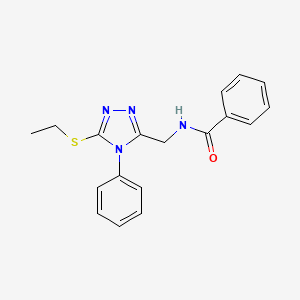

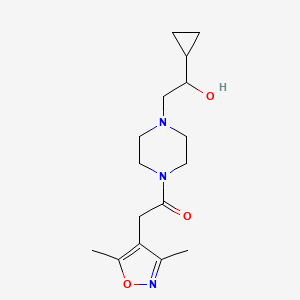

Novel Building Blocks in Medicinal Chemistry

In medicinal chemistry, derivatives of difluorospiro compounds have been synthesized to serve as building blocks. For instance, a methodology for constructing the 6,6-difluorospiro[3.3]heptane scaffold, an isostere of gem-difluorocycloalkanes, was developed. This is significant for creating novel compounds in drug development (Olifir et al., 2020).

properties

IUPAC Name |

6-(bromomethyl)-2,2-difluorospiro[2.5]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrF2/c10-5-7-1-3-8(4-2-7)6-9(8,11)12/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEKJEMTTXZKCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CBr)CC2(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)-2,2-difluorospiro[2.5]octane | |

CAS RN |

2247105-60-6 |

Source

|

| Record name | 6-(bromomethyl)-1,1-difluorospiro[2.5]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((3-chlorophenyl)sulfonyl)-N-isopropylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3007480.png)

![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B3007481.png)

![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B3007489.png)

![N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B3007496.png)